Lindelofidine

Stereochemistry Chiral Purity Absolute Configuration

Lindelofidine (CAS 488-06-2), also known as (+)-isoretronecanol, is a saturated pyrrolizidine necine base with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol. It is a naturally occurring alkaloid isolated from various plant species, including Thesium minkwitzianum and Heliotropium spp.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 488-06-2
Cat. No. B12790543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLindelofidine
CAS488-06-2
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CC2C(CCN2C1)CO
InChIInChI=1S/C8H15NO/c10-6-7-3-5-9-4-1-2-8(7)9/h7-8,10H,1-6H2/t7-,8+/m0/s1
InChIKeyLOFDEIYZIAVXHE-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lindelofidine (CAS 488-06-2) Procurement Guide: Core Identity for Pyrrolizidine Alkaloid Research


Lindelofidine (CAS 488-06-2), also known as (+)-isoretronecanol, is a saturated pyrrolizidine necine base with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol [1]. It is a naturally occurring alkaloid isolated from various plant species, including Thesium minkwitzianum and Heliotropium spp. [1][2]. As a monoalcohol necine, it serves as a core structural scaffold for ester alkaloids such as nervosines and lindelofidine benzoic acid ester, and is a key intermediate in the biosynthesis and semi-synthesis of more complex pyrrolizidine alkaloids [1][2].

Lindelofidine (CAS 488-06-2) Sourcing Risk: Why Unspecified Pyrrolizidine Necine Bases Cannot Substitute


Saturated pyrrolizidine necine bases such as lindelofidine, trachelanthamidine, supinidine, and platynecine share an identical molecular formula (C₈H₁₅NO) and mass, yet differ critically in stereochemical configuration at the C-1 and C-7a positions [1]. These stereochemical differences directly control the optical rotation, biological recognition, and chromatographic behavior of the resulting ester alkaloids. For example, esters derived from (+)-lindelofidine and (–)-trachelanthamidine are diastereomeric and cannot be assumed to exhibit equivalent bioactivity or analytical properties . Generic substitution without rigorous stereochemical specification thus risks irreproducible results in biological assays, metabolic studies, or natural product dereplication workflows.

Lindelofidine (CAS 488-06-2) vs. Closest Necine Comparators: Head-to-Head Quantitative Differentiation Data


Optical Rotation Sign and Magnitude: Lindelofidine vs. Trachelanthamidine

Lindelofidine ((+)-isoretronecanol) is the dextrorotatory enantiomer with a specific rotation of +76° (EtOH) [1], whereas its diastereomer/optical antipode (–)-trachelanthamidine shows a specific rotation of –104.6° (c 1.0, CHCl₃) . This 180°+ difference in sign and >28° difference in magnitude provides a direct, quantitative identity test to distinguish these two isomeric necine bases.

Stereochemistry Chiral Purity Absolute Configuration

Plant Species Necine Dominance: Lindelofidine vs. Trachelanthamidine and Supinidine

Across 20 Heliotropium species surveyed, lindelofidine was the dominant necine in 2 species, compared to 4 species for trachelanthamidine and 1 species for supinidine; retronecine dominated in 15 species [1]. This quantitative species-distribution data identifies lindelofidine as a less prevalent but chemotaxonomically distinctive necine, primarily associated with specific collection localities (e.g., Oaxaca, Mexico) [1].

Chemotaxonomy Natural Product Profiling Phytochemistry

Molar Absorptivity by Methyl Orange Method: Monoalcohol (Lindelofidine) vs. Diol Necine Detection Sensitivity

The methyl orange complexation method for necine quantification is reported to be more sensitive for monoalcohols such as lindelofidine and trachelanthamidine than for diol necines such as retronecine and heliotridine [1]. While absolute molar absorptivity values are reported in the primary study, this class-level differential sensitivity directly impacts limit of detection (LOD) and limit of quantification (LOQ) in spectrophotometric analysis of plant extracts or synthetic mixtures.

Analytical Chemistry Detection Sensitivity Spectrophotometry

Inhibitory Activity Against LPS-Induced NO Production: Lindelofidine Contextualized Within Pyrrolizidine Alkaloid Series

In a study of pyrrolizidine alkaloids from Liparis nervosa, lindelofidine and laburnine were tested alongside six nervosine esters for inhibition of LPS-induced nitric oxide production in RAW264.7 macrophages; all compounds showed IC₅₀ values in the range of 2.16–38.25 μM [1]. No significant cytotoxicity was observed against A549, HepG2, or MCF-7 cell lines up to the highest concentration tested, indicating an anti-inflammatory window not driven by general cytotoxicity [1].

Anti-inflammatory Assay Macrophage Biology Drug Discovery

Lindelofidine (CAS 488-06-2) High-Value Application Scenarios for Procurement Decision-Making


Stereochemical Reference Standard for Pyrrolizidine Necine Configurational Assignment

Laboratories engaged in natural product structure elucidation require optically pure (+)-lindelofidine to serve as a chiral reference for absolute configuration determination of newly isolated necine esters. The specific rotation of +76° (EtOH) provides a definitive benchmark for distinguishing (+)-isoretronecanol-derived alkaloids from (–)-trachelanthamidine-derived alkaloids (rotation –104.6°) [1][2]. This is critical when NMR data alone cannot unambiguously assign C-1 or C-7a relative configuration in saturated pyrrolizidine systems.

Chemotaxonomic Marker for Heliotropium Species Biogeographic Studies

Researchers investigating Heliotropium phylogenetics or biogeography can use lindelofidine dominance as a diagnostic chemotaxonomic marker. Quantitative data shows lindelofidine dominates the necine pool in 2 of 20 analyzed Heliotropium species, with strong dependence on collection locality (e.g., Oaxaca, Mexico) [1]. Procuring authentic lindelofidine enables accurate GC-MS or LC-MS quantification of necine profiles in plant population studies.

Analytical Method Development for Necine Quantification in Complex Matrices

Analytical chemists developing spectrophotometric or chromatographic methods for pyrrolizidine alkaloid quantification benefit from lindelofidine's monoalcohol structure, which exhibits higher molar absorptivity in the methyl orange complexation method compared to diol necines (retronecine, heliotridine) [1]. This translates to lower LOD/LOQ values, making lindelofidine a preferred calibration standard for trace-level necine analysis in food, feed, or herbal product safety testing.

Synthetic Chemistry Building Block for Enantioselective Total Synthesis of Pyrrolizidine Alkaloids

Lindelofidine serves as a core starting material or chiral pool intermediate in the synthesis of bisquaternary pyrrolizidinium salts and other derivatives via cleavage and re-functionalization strategies [1][2]. Its (+)-isoretronecanol configuration provides access to a chiral space complementary to that of (–)-trachelanthamidine, enabling divergent synthesis of both enantiomeric series from commercially available precursors.

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